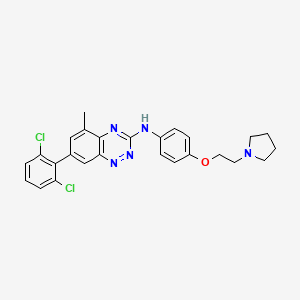![molecular formula C26H36N6O2.2HCl B1150241 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B1150241.png)
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is a potent, reversible kinase inhibitor specifically targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). It is a derivative of BX795 and is known for its ability to inhibit the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking the expression of interferon-stimulated genes . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .
Wissenschaftliche Forschungsanwendungen
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is synthesized through a series of chemical reactions involving the derivatization of BX795. The compound is provided as a dried powder and can be resuspended in endotoxin-free water to prepare stock solutions . The preparation of stock solutions involves adding 1 ml of endotoxin-free water to 10 mg of this compound, which can then be stored at -20 °C .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical routes as those used in laboratory settings. The compound is produced under stringent quality control measures to ensure high purity (≥95%) and the absence of bacterial contamination .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride undergoes various chemical reactions, including:
Inhibition Reactions: It inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively.
Autophagy Inhibition: It also inhibits ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include:
Endotoxin-free water: Used for preparing stock solutions.
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Major Products Formed
The major products formed from the reactions involving this compound include phosphorylated and non-phosphorylated forms of IRF3 and other related proteins involved in the autophagy pathway .
Wirkmechanismus
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride exerts its effects by specifically inhibiting the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3. This inhibition blocks the expression of interferon-stimulated genes, such as IFN-β . Additionally, this compound enhances IL-1-stimulated activation of NF-κB-dependent gene expression, suggesting a negative regulation of the canonical IKKs by TBK1 and IKKε . The compound also inhibits ULK1, a key component of the autophagy pathway, making it a potential therapeutic agent for autophagy-related diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ULK1 and ULK2 Inhibitors: Other compounds that inhibit ULK1 and ULK2 with similar IC50 values.
Uniqueness
This compound is unique in its dual inhibition of TBK1 and IKKε, as well as its potent inhibition of ULK1 and ULK2. Unlike other kinase inhibitors, this compound does not affect the canonical IKKs, IKKα or IKKβ, which are involved in the activation of NF-κB . This selective inhibition makes it a valuable tool for studying the cross-talk within the IKK family and its role in innate immunity .
Eigenschaften
Molekularformel |
C26H36N6O2.2HCl |
|---|---|
Molekulargewicht |
537.52 |
IUPAC-Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H |
SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl.Cl |
Synonyme |
N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




